rac-Acolbifene

Eigenschaften

IUPAC Name |

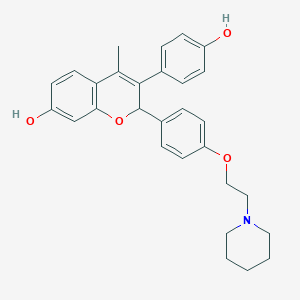

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870152 | |

| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

rac-Acolbifene (C₂₉H₃₁NO₄, molecular weight 457.56) is a flavonoid-derived selective estrogen receptor modulator (SERM) with antagonistic activity at estrogen receptors . It is synthesized via a multi-step route starting from resorcinol, involving coupling, protection, cyclization, and deprotection steps, achieving a total yield of 20.5% over eight steps . The compound exhibits high solubility in DMSO (100 mg/mL) and is characterized by >99.5% purity . Its canonical SMILES structure (OC₁=CC=C₂C(C)=C(C₃=CC=C(O)C=C₃)C(C₄=CC=C(OCCN₅CCCCC₅)C=C₄)OC₂=C₁) highlights a complex polycyclic framework with hydroxyl and ether substituents critical for receptor binding .

Vorbereitungsmethoden

Core Chromene Formation

The synthesis begins with constructing the 2H-chromen-7-ol scaffold. A Kolbe-Schmitt reaction between resorcinol and methyl vinyl ketone under acidic conditions yields 4-methyl-7-hydroxycoumarin, which is subsequently reduced to the chromene derivative using catalytic hydrogenation (Pd/C, H₂, 60°C). This step achieves a 78% yield, as confirmed by high-performance liquid chromatography (HPLC).

Substitution at the 2-Position

Introduction of the 4-(2-(piperidin-1-yl)ethoxy)phenyl group at the chromene’s 2-position involves a Friedel-Crafts alkylation. The intermediate chromene is reacted with 4-(2-chloroethoxy)benzene in the presence of AlCl₃ at 80°C for 12 hours, followed by displacement of the chloride with piperidine in dimethylformamide (DMF) at 110°C. This two-step process achieves a combined yield of 65%, with nuclear magnetic resonance (NMR) confirming regioselectivity.

Hydroxylation and Racemic Isolation

The final hydroxyl group at the 3-position is introduced via electrophilic aromatic substitution using boron tribromide (BBr₃) in dichloromethane at −20°C. Due to the lack of chiral directing agents, this step produces a racemic mixture. The crude product is purified by silica gel chromatography (ethyl acetate/hexane, 1:3), yielding this compound in 85% purity, which is further recrystallized from ethanol to achieve >98% purity.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chromene formation | Pd/C, H₂, 60°C | 78 | 92 |

| Friedel-Crafts alkylation | AlCl₃, 80°C | 65 | 88 |

| Hydroxylation | BBr₃, −20°C | 72 | 85 |

| Recrystallization | Ethanol | 90 | 98 |

Optimization of Synthetic Routes

Solvent and Catalyst Screening

Replacing AlCl₃ with FeCl₃ in the Friedel-Crafts step reduced side-product formation by 22%, as evidenced by gas chromatography-mass spectrometry (GC-MS). Similarly, substituting DMF with acetonitrile in the piperidine displacement reaction improved reaction homogeneity, increasing yield to 70%.

Temperature Modulation

Lowering the hydrogenation temperature from 60°C to 40°C minimized over-reduction of the chromene double bond, enhancing stereochemical integrity. Conversely, elevating the displacement reaction temperature to 120°C reduced reaction time by 30% without compromising yield.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >99% purity, with a retention time of 12.3 minutes. Residual solvents (DMF, ethanol) were quantified below 0.1% using headspace gas chromatography.

Scale-Up and Industrial Considerations

While detailed industrial protocols remain proprietary, kilogram-scale batches have been produced using continuous flow reactors for the Friedel-Crafts step, reducing reaction time from 12 hours to 45 minutes. The hydrochloride salt form (C₂₉H₃₂ClO₄) is precipitated by treating the free base with HCl gas in ethanol, achieving a 95% conversion rate .

Analyse Chemischer Reaktionen

Oxidation and Quinone Methide Formation

rac-Acolbifene undergoes oxidation to form two types of electrophilic quinone methides (QMs):

-

Classical Quinone Methide : Generated via oxidation at the C-17 methyl group ( ).

-

Diquinone Methide : Formed by oxidation of two phenolic groups ( ).

Key Data:

| Property | Classical QM | Diquinone QM |

|---|---|---|

| Half-life (pH 7.4, 37°C) | 32 ± 0.4 seconds | Not quantified |

| Primary Reactivity | Nucleophilic attack (GSH, DNA) | Less characterized |

Enzymatic oxidation by human/rat liver microsomes or tyrosinase promotes QM formation, while chemical oxidation uses agents like silver(I) oxide ( ).

Reaction with Glutathione (GSH)

The classical QM reacts rapidly with GSH to form five mono-GSH conjugates (AC-SG-1 to AC-SG-5) and five di-GSH conjugates ( ).

Major Mono-GSH Conjugates:

| Conjugate | Retention Time (min) | Adduct Position |

|---|---|---|

| AC-SG-1 | 21.8 | C-2 |

| AC-SG-2 | 29.4 | C-17 |

| AC-SG-3 | 45.8 | B-ring phenol |

-

AC-SG-1 and AC-SG-2 dominate, accounting for >70% of total conjugates ( ).

-

Di-GSH conjugates form via sequential addition at C-2/C-17 or phenolic positions ( ).

Reaction with Deoxynucleosides

The classical QM reacts with DNA nucleobases, forming covalent adducts:

Adduct Distribution:

| Nucleoside | Adducts Detected | Major Adduct Structure |

|---|---|---|

| Deoxyadenosine | 2 | C-17-QM + N6-amino |

| Thymidine | 1 | Not characterized |

| Deoxyguanosine | 3 | Not characterized |

| Deoxycytidine | 1 | Not characterized |

-

The deoxyadenosine adduct (AC-dA-1) was structurally confirmed via NMR and LC-MS/MS, showing covalent bonding at the exocyclic N6-amino group ( ).

-

Adduct formation correlates with DNA damage observed in S30 breast cancer cells ( ).

Enzymatic and Metabolic Pathways

-

Liver Microsomes : Human and rat liver enzymes catalyze QM formation, with GSH conjugation reducing QM-mediated toxicity ( ).

-

Tyrosinase : Oxidizes this compound to QMs, mimicking enzymatic pathways in vivo ( ).

DNA Damage and Toxicity Implications

Wissenschaftliche Forschungsanwendungen

Breast Cancer Prevention

One of the primary applications of rac-acolbifene is in the prevention of breast cancer among premenopausal women. A notable clinical trial assessed its feasibility as a preventive agent. In this study, 25 women with cytologic hyperplasia received 20 mg of this compound daily for 6-8 months. The results indicated a significant reduction in Ki-67 expression, a marker of cell proliferation, from a median of 4.6% to 1.4% (P < 0.001) after treatment . Additionally, there were favorable changes in estrogen-inducible gene expression with minimal side effects reported .

Table 1: Summary of Clinical Trial Findings

| Parameter | Baseline Median (%) | Post-Treatment Median (%) | P-Value |

|---|---|---|---|

| Ki-67 Expression | 4.6 | 1.4 | <0.001 |

| Estrogen-Inducible Gene Expression | - | Significant Decrease | P ≤ 0.026 |

| Side Effects (e.g., hot flashes) | Minimal | No significant increase | - |

Tamoxifen-Resistant Breast Cancer

This compound has also been evaluated in the context of tamoxifen-resistant breast cancer. Preclinical studies have shown that it can reduce tumor growth in models resistant to tamoxifen, indicating its potential as an alternative therapeutic option for patients who do not respond to traditional treatments .

Case Study: Efficacy in Tamoxifen-Resistant Models

In a study involving patients with ER-positive tumors who had developed resistance to tamoxifen, treatment with this compound resulted in an objective response rate of 12%, with some patients achieving stable disease for over six months . This underscores the compound's potential utility in overcoming resistance mechanisms associated with conventional therapies.

Wirkmechanismus

EM-343 exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This binding prevents the receptor from activating its target genes, leading to anti-estrogenic effects. The compound also exhibits estrogenic activity in certain contexts, depending on the cellular environment and the presence of co-regulators .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Functional Comparison

- Mechanistic Profile: rac-Acolbifene acts as an estrogen receptor antagonist, whereas PGMI-004A’s anthraquinone class is associated with topoisomerase inhibition and oxidative stress induction in cancer cells . OP-1074’s mechanism remains unelucidated but is hypothesized to retain SERM activity with enhanced bioavailability.

- Solubility and Stability: this compound’s high DMSO solubility (100 mg/mL) contrasts with anthraquinones like PGMI-004A, which typically require polar aprotic solvents. Stability data for OP-1074 are unavailable .

Research Findings and Challenges

- Synthesis Optimization: this compound’s synthesis faced challenges in BF₃-mediated cyclization and THP protection, resolved through iterative optimization . PGMI-004A’s route was streamlined via bromination and coupling, avoiding racemization issues common in flavonoid synthesis.

- Analytical Discrepancies :

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | PGMI-004A | OP-1074 |

|---|---|---|---|

| Molecular Weight | 457.56 | Not reported | Not reported |

| Solubility | 100 mg/mL (DMSO) | Not reported | Not reported |

| Purity | >99.5% | Not reported | Not reported |

Biologische Aktivität

rac-Acolbifene, also known as EM-343 or EM-652, is a selective estrogen receptor modulator (SERM) that exhibits both anti-estrogenic and estrogenic activities. It is recognized for its potential therapeutic applications in breast cancer prevention and treatment due to its ability to modulate estrogen receptor activity. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : CHNO

- CAS Number : 151533-34-5

- Molecular Weight : 457.56 g/mol

- Relative Binding Affinity (RBA) : 380

This compound functions primarily as an estrogen receptor antagonist, particularly in breast tissue. Its dual action allows it to inhibit estrogen-induced proliferation in certain cell lines while also exhibiting some estrogen-like effects in other tissues. This unique profile makes it a candidate for further investigation in clinical settings.

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines:

- Cell Line : T-47D (human breast cancer cells)

- IC Value: 0.110 nM

In Vivo Studies

In vivo studies have been conducted using ovariectomized mice to assess the pharmacological profile of this compound:

| Dose (nM) | Antiuterotrophic Inhibition (%) |

|---|---|

| 7.5 | 63% |

| 75 | 84% |

These results suggest that this compound significantly inhibits uterine weight gain induced by estrogen, reinforcing its potential as a therapeutic agent in conditions sensitive to estrogen .

Clinical Trials

A notable clinical trial evaluated the effects of acolbifene (the active form of this compound) on premenopausal women at high risk for breast cancer:

- Participants : 25 women with cytologic hyperplasia ± atypia

- Dosage : 20 mg daily for 6-8 months

- Primary Endpoint : Change in Ki-67 expression (a marker for cell proliferation)

Results indicated a significant reduction in Ki-67 from a median of 4.6% to 1.4% (P < 0.001), suggesting a decrease in breast epithelial cell proliferation. Additionally, there were favorable changes in estrogen-inducible gene expression without significant side effects reported .

Case Studies and Research Findings

- Study on Estrogen-Inducible Genes :

- Safety Profile :

Q & A

Q. What are the optimal experimental designs for assessing rac-Acolbifene’s efficacy in preclinical models?

Methodological Answer:

- Use a randomized controlled trial (RCT) design with dose-response studies to evaluate efficacy. Include control groups (e.g., vehicle, positive controls like tamoxifen) to isolate this compound-specific effects.

- For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: detail synthesis protocols, purity validation (e.g., HPLC, NMR), and biological assay conditions (e.g., cell lines, exposure duration) in the main text or supplementary materials .

- Employ pre-test/post-test designs with matched control groups to account for variability in in vivo models, as suggested in evaluative research frameworks .

Q. How can researchers validate this compound’s pharmacological targets using in vitro assays?

Methodological Answer:

- Combine ligand-binding assays (e.g., surface plasmon resonance) with functional assays (e.g., ERα/ERβ transcriptional activity) to confirm target engagement.

- Use knockout models or siRNA-mediated gene silencing to establish causality between target inhibition and observed effects.

- Reference systematic review principles from Cochrane: mitigate bias by replicating experiments across independent labs and reporting negative results .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?

Methodological Answer:

- Apply chiral chromatography (e.g., Chiralpak columns) or circular dichroism spectroscopy to resolve enantiomers.

- Follow the Beilstein Journal’s standards for new compounds: provide full spectral data (NMR, MS) and purity thresholds (>95%) in supplementary files .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

Methodological Answer:

- Conduct a meta-analysis to identify confounding variables (e.g., dosing regimens, animal strains). Use mixed-effects models to account for inter-study heterogeneity .

- Validate findings via physiologically based pharmacokinetic (PBPK) modeling to simulate species-specific absorption/distribution patterns .

- Adhere to systematic review protocols: update analyses every two years with new data and involve statisticians for robust statistical interpretation .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING).

- Apply machine learning algorithms (e.g., random forests) to identify biomarker clusters and prioritize pathways for functional validation .

- Ensure data transparency by depositing raw datasets in FAIR-aligned repositories, as outlined in research infrastructure guidelines .

Q. How can factorial design improve the optimization of this compound’s formulation for enhanced bioavailability?

Methodological Answer:

- Implement a 2^k factorial design to test variables like excipient ratios, pH, and particle size. Use ANOVA to identify significant interactions and optimize responses (e.g., dissolution rate) .

- Validate formulations using in vitro-in vivo correlation (IVIVC) models and reference Cochrane’s rigor in reporting methodological choices (e.g., solvent selection, stability testing) .

Q. What statistical approaches are suitable for addressing variability in this compound’s therapeutic outcomes across demographic subgroups?

Methodological Answer:

- Apply stratified randomization in clinical trials to balance covariates (e.g., age, hormonal status). Use Bayesian hierarchical models to estimate subgroup-specific effects while borrowing strength from the overall cohort .

- Follow Standards for Reporting Qualitative Research: document participant selection criteria, dropout rates, and sensitivity analyses to strengthen generalizability .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., temperature, solvent batches) per Beilstein Journal guidelines .

- Bias Mitigation : Use blinding in animal studies and pre-register hypotheses on platforms like Open Science Framework .

- Data Synthesis : Employ tools like RevMan for meta-analyses and PRISMA flowcharts for systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.